molecular formula C12H14Cl3NO B5134969 N-(4-sec-butylphenyl)-2,2,2-trichloroacetamide

N-(4-sec-butylphenyl)-2,2,2-trichloroacetamide

Cat. No. B5134969
M. Wt: 294.6 g/mol
InChI Key: HCYKHOUURCNTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-sec-butylphenyl)-2,2,2-trichloroacetamide, commonly known as SBTAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. SBTAC is a white crystalline solid with a molecular formula of C13H16Cl3NO and a molecular weight of 323.63 g/mol.

Scientific Research Applications

SBTAC has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is its use as an insecticide. SBTAC has been shown to be effective against a wide range of insects, including mosquitoes, cockroaches, and flies. It works by disrupting the nervous system of insects, leading to paralysis and death.
Another area of research is its potential use as an anticancer agent. SBTAC has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new cancer treatments. It works by inducing apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of SBTAC is not fully understood, but it is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, SBTAC leads to an accumulation of acetylcholine in the nervous system, leading to paralysis and death in insects. In cancer cells, SBTAC induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
SBTAC has been shown to have a range of biochemical and physiological effects. In insects, it leads to paralysis and death by disrupting the nervous system. In cancer cells, it induces apoptosis, leading to cell death. SBTAC has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of SBTAC is its ease of synthesis, making it readily available for use in laboratory experiments. It is also relatively inexpensive compared to other chemicals used in scientific research. However, one of the limitations of SBTAC is its potential toxicity, which may limit its use in certain experiments. Researchers must take necessary precautions when working with SBTAC to ensure their safety.

Future Directions

There are many potential future directions for research on SBTAC. One area of interest is its potential use as an insecticide in agriculture. SBTAC has been shown to be effective against a wide range of insects, making it a promising candidate for the development of new insecticides. Another area of research is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. SBTAC's ability to inhibit acetylcholinesterase may be beneficial in the treatment of these diseases. Further research is needed to explore these and other potential applications of SBTAC.
Conclusion:
In conclusion, SBTAC is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Its ease of synthesis and potential applications in insecticides and cancer treatments make it a promising candidate for future research. However, researchers must take necessary precautions when working with SBTAC to ensure their safety. Further research is needed to explore the full potential of SBTAC in various areas of scientific research.

Synthesis Methods

SBTAC can be synthesized through a multi-step process involving the reaction of 4-sec-butylphenylamine with trichloroacetyl chloride in the presence of a base catalyst. The resulting intermediate product is then treated with hydrochloric acid to obtain SBTAC as a final product. The synthesis of SBTAC is a relatively straightforward process and can be carried out in a laboratory setting with ease.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-2,2,2-trichloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl3NO/c1-3-8(2)9-4-6-10(7-5-9)16-11(17)12(13,14)15/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYKHOUURCNTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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